1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-chloro-2-methylphenyl group at position 1 and a benzodiazolyl moiety at position 3. The benzodiazolyl group is further modified with a 2-methoxyphenoxyethyl chain. Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous procedures in and . Key characterization methods include $^1$H/$^13$C NMR, LCMS, and crystallographic refinement using programs like SHELXL .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-20(28)8-7-11-22(18)31-17-19(16-26(31)32)27-29-21-9-3-4-10-23(21)30(27)14-15-34-25-13-6-5-12-24(25)33-2/h3-13,19H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMLEXHAISGWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone ring and the functional groups. Common reagents used in the synthesis include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Research indicates that this compound exhibits notable pharmacological properties. Some key findings include:
- Anticancer Activity : Studies have shown that derivatives of benzodiazoles, similar to the compound , can inhibit tumor growth in various cancer cell lines. The benzodiazole moiety is known for its ability to interact with DNA and affect cellular proliferation .
- Antimicrobial Properties : Compounds bearing chloro and methoxy groups have been reported to possess antimicrobial activities. The presence of these substituents may enhance the lipophilicity and membrane permeability of the molecule, facilitating its action against bacterial strains .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Antimicrobial Testing : In another research effort, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent .
Data Tables
The following table summarizes key findings related to the biological activity and synthesis methods of the compound:
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structurally related compounds, their substituents, and biological/pharmacological properties:
Key Structural and Functional Insights
Substituent-Driven Bioactivity: The 3-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-fluorophenylmethyl group in . The 2-methoxyphenoxyethyl chain could impart selective receptor binding (e.g., G-protein-coupled receptors) due to its ether linkage and methoxy group, contrasting with the 2,6-dimethylphenoxyethyl group in , which may sterically hinder interactions.
Physicochemical Properties :
- Hydrochloride salts (e.g., ) improve aqueous solubility, whereas free bases (e.g., the target compound) may require formulation optimization for bioavailability.
- Pyrrolidin-2-one derivatives generally exhibit higher metabolic stability than pyrrol-2-one analogs (e.g., ) due to reduced ring strain and oxidative susceptibility.
Biological Activity: Antioxidant activity in pyridin-2-one derivatives (e.g., ) correlates with electron-donating groups (e.g., hydroxy-methoxyphenyl), which are absent in the target compound.
Research Findings and Implications
Synthetic Challenges :
- Multi-step syntheses (e.g., ) yield low-to-moderate efficiencies (e.g., 39.52% in ), necessitating optimization for scalability.
- Crystallographic data (e.g., SHELXL refinements ) are critical for confirming stereochemistry in such complex structures.
Pharmacological Potential: Dual FFAR1/FFAR4 modulation (suggested by ) positions the target compound as a candidate for metabolic disorder therapeutics.
Limitations and Future Directions :
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, with the CAS number 862828-03-3, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C27H26ClN3O3
- Molecular Weight : 476.0 g/mol
- Structure : The compound features a complex structure that includes a pyrrolidine ring, a benzodiazole moiety, and a chloro-substituted aromatic system.
Research indicates that this compound may exhibit its biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity :
-
Receptor Interaction :
- It is hypothesized that the compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction can lead to modulation of mood and behavior, which is relevant in the context of psychiatric disorders.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of MAO | |
| Receptor Binding | Possible interaction with dopamine receptors | |
| Antioxidant Activity | May exhibit antioxidant properties |
Case Study 1: Antidepressant Potential
In a study examining the antidepressant potential of structurally related compounds, it was found that modifications to the benzodiazole moiety can enhance binding affinity to serotonin transporters (SERT). This suggests that this compound may also possess similar properties. The study reported an IC50 value indicating effective inhibition of SERT, which is critical for antidepressant efficacy .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Parameter | (Analog) | (HCl Salt) |
|---|---|---|
| Solvent | Ethanol | Water/HCl |
| Temperature | 235–237°C (mp) | 0–50°C |
| Yield | 47% | 52.7% |
| Purification Technique | Recrystallization | Acid precipitation |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement, particularly for resolving complex substituent orientations (e.g., benzodiazol and methoxyphenoxy groups). SHELX integrates charge-flipping algorithms for handling twinned or high-resolution data .
- NMR Spectroscopy: Employ -DEPT and 2D COSY to assign stereochemistry at the pyrrolidin-2-one ring and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Compare experimental m/z values with theoretical calculations (e.g., CHClNO requires 386.1081; deviations <2 ppm confirm purity) .
Advanced: How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
Discrepancies often arise from solubility or protein-binding issues. Strategies include:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or pH-adjusted buffers (pH 6.5–7.4) to mimic physiological conditions, as demonstrated in IGF-1R kinase inhibitor studies .
- Plasma Protein Binding Assays: Conduct equilibrium dialysis to quantify free fraction, adjusting concentrations for cellular assays .
- Metabolic Stability Testing: Evaluate CYP3A4 inhibition via fluorometric assays to identify metabolism-driven activity loss .
Advanced: How can computational models predict SAR for benzodiazol-pyrrolidinone hybrids?
Methodological Answer:
- Docking Studies: Use Molecular Operating Environment (MOE) to model interactions with target receptors (e.g., kinase domains). Parameterize force fields for halogen bonds (Cl, F) and π-π stacking (benzodiazol ring) .
- QSAR Modeling: Train models on analogs with substituent variations (e.g., methoxy vs. ethoxy groups) to predict logP and IC trends. Validate with leave-one-out cross-validation (R >0.7 acceptable) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the 1,3-benzodiazol moiety under simulated physiological conditions .
Advanced: How to resolve ambiguities in crystal structure refinement for polymorphic forms?
Methodological Answer:
- Twinned Data Handling: In SHELXL, apply TWIN/BASF commands to refine twin fractions. For high-symmetry space groups (e.g., P2/c), use HKLF5 format for merged data .
- Hydrogen Bonding Networks: Map donor-acceptor distances (2.6–3.2 Å) using OLEX2 visualization. Prioritize H-bond constraints for the pyrrolidin-2-one carbonyl .
- Disorder Modeling: Split occupancy for flexible substituents (e.g., 2-methoxyphenoxyethyl chain) using PART/SUMP restraints .
Advanced: What strategies mitigate synthetic challenges in benzodiazol ring formation?
Methodological Answer:
- Cyclization Catalysts: Optimize Cu(I)-mediated cyclization (e.g., CuI/1,10-phenanthroline) under microwave irradiation (120°C, 30 min) to reduce byproducts .
- Protecting Groups: Temporarily protect the pyrrolidin-2-one nitrogen with Boc groups to prevent side reactions during benzodiazol coupling .
- HPLC Monitoring: Use C18 columns (ACN/water gradient) to track intermediate formation and adjust reaction times dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
